2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Overview
Description
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features a bromopyridine moiety, a triazole ring, and a pyridinylmethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, is synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Triazole Ring Formation: The bromopyridine intermediate is then reacted with hydrazine and an appropriate aldehyde or ketone to form the 1,2,4-triazole ring.
Acetamide Formation: The final step involves the reaction of the triazole intermediate with pyridin-3-ylmethylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, resulting in altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler compound with similar bromopyridine structure.
1,2,4-Triazole Derivatives: Compounds with similar triazole rings used in various applications.
Pyridinylmethylacetamide Derivatives: Compounds with similar acetamide groups used in medicinal chemistry.
Uniqueness
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of bromopyridine, triazole, and acetamide moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O/c16-12-4-11(8-18-9-12)15-20-13(21-22-15)5-14(23)19-7-10-2-1-3-17-6-10/h1-4,6,8-9H,5,7H2,(H,19,23)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKHGQWRKAZKIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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